molecular formula C14H21NO2 B14508498 4-(7-Aminoheptyl)benzoic acid CAS No. 64470-81-1

4-(7-Aminoheptyl)benzoic acid

Cat. No.: B14508498
CAS No.: 64470-81-1
M. Wt: 235.32 g/mol
InChI Key: HETBQNXPFSUNNP-UHFFFAOYSA-N
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Description

4-(7-Aminoheptyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 7-aminoheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Aminoheptyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid.

    Substitution Reaction: The benzoic acid undergoes a substitution reaction where a 7-aminoheptyl group is introduced. This can be achieved through a nucleophilic substitution reaction using a suitable heptyl halide and an amine.

    Purification: The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(7-Aminoheptyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(7-Aminoheptyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(7-Aminoheptyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the benzoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminobutyl)benzoic acid
  • 4-(Aminoethyl)benzoic acid

Uniqueness

4-(7-Aminoheptyl)benzoic acid is unique due to the length of its heptyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds with shorter or different alkyl chains.

Properties

CAS No.

64470-81-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-(7-aminoheptyl)benzoic acid

InChI

InChI=1S/C14H21NO2/c15-11-5-3-1-2-4-6-12-7-9-13(10-8-12)14(16)17/h7-10H,1-6,11,15H2,(H,16,17)

InChI Key

HETBQNXPFSUNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCN)C(=O)O

Origin of Product

United States

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